molecular formula C21H15BrCl2N2 B14950806 5-(4-bromophenyl)-1-(3-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

5-(4-bromophenyl)-1-(3-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B14950806
M. Wt: 446.2 g/mol
InChI Key: ZFZFIPCBJCQXCI-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(3-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-(3-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction may also require a catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of substituents into the pyrazole ring, making the process more versatile and sustainable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine substituents on the phenyl rings can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazoles.

Scientific Research Applications

5-(4-bromophenyl)-1-(3-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-(3-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-1-(3-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
  • 5-(4-bromophenyl)-1-(3-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
  • 5-(4-bromophenyl)-1-(3-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 5-(4-bromophenyl)-1-(3-chlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the phenyl rings can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

Molecular Formula

C21H15BrCl2N2

Molecular Weight

446.2 g/mol

IUPAC Name

3-(4-bromophenyl)-2-(3-chlorophenyl)-5-(4-chlorophenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C21H15BrCl2N2/c22-16-8-4-15(5-9-16)21-13-20(14-6-10-17(23)11-7-14)25-26(21)19-3-1-2-18(24)12-19/h1-12,21H,13H2

InChI Key

ZFZFIPCBJCQXCI-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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